1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a fluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one typically involves a multi-step process. The initial step often includes the preparation of the benzothiazole ring, which can be synthesized from 4,7-dimethoxy-1,3-benzothiazol-2-amine . This intermediate is then reacted with piperazine under specific conditions to form the piperazinyl-benzothiazole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Mechanism of Action
The mechanism of action of 1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one involves its interaction with specific molecular targets. The benzothiazole and piperazine moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The fluorobenzenesulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dimethoxy-1,3-benzothiazol-2-amine
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- 4-Iodo-1,3-benzothiazol-2-amine
Uniqueness
1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the fluorobenzenesulfonyl group, in particular, distinguishes it from other similar compounds and may contribute to its enhanced activity and selectivity.
Properties
IUPAC Name |
1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O5S2/c1-30-17-7-8-18(31-2)21-20(17)24-22(32-21)26-12-10-25(11-13-26)19(27)9-14-33(28,29)16-5-3-15(23)4-6-16/h3-8H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMCUKKSEGNPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.